molecular formula C13H18N2O3S3 B2574567 N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide CAS No. 2415630-86-1

N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B2574567
CAS RN: 2415630-86-1
M. Wt: 346.48
InChI Key: PVDWUTQCSUGCQY-UHFFFAOYSA-N
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Description

N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide, also known as HTMT-2, is a synthetic compound with potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in various disease processes.
Biochemical and Physiological Effects
Studies have shown that N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, inhibit the activity of acetylcholinesterase, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to investigate its effects in vivo and to determine the optimal dosage and administration method. Another area of interest is its anti-cancer properties. Future studies could investigate its effects on different types of cancer cells and explore its potential as a chemotherapy agent. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications.

Synthesis Methods

N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide is synthesized using a multi-step process that involves the reaction of 2-mercaptoethanol with 2-bromoethanol to form 2-(2-hydroxyethylthio)ethanol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-[(2-thiophen-2-ylmethylthio)ethyl]thiophene-2-carboxylic acid. The final step involves the reaction of this intermediate with oxalyl chloride and hydroxylamine hydrochloride to form N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide.

Scientific Research Applications

N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. This suggests that N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide may have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S3/c16-11(14-6-10-2-1-3-21-10)12(17)15-7-13(18)8-19-4-5-20-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDWUTQCSUGCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

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